Dimethyl dicarbonate
Description
Historical Development and Discovery
The use of DMDC as a preservative traces back to the late 20th century. Initially developed for its broad-spectrum antimicrobial properties, it gained regulatory approval in the United States in 1988 for use in wines and non-alcoholic beverages. The compound’s ability to hydrolyze rapidly into methanol and carbon dioxide—natural constituents of many beverages—made it a favorable alternative to traditional preservatives like potassium sorbate.
In Europe, DMDC was authorized under the E number E242 following evaluations by the European Food Safety Authority (EFSA) in 2015, which confirmed its safety under specified use conditions. By the early 2000s, its application expanded globally, with approvals in Australia, New Zealand, and Mercosur countries, reflecting its adaptability to diverse regulatory environments.
Chemical Classification and Nomenclature
Dimethyl dicarbonate belongs to the class of organic carbonates, characterized by the formula C₄H₆O₅ and the IUPAC name methoxycarbonyl methyl carbonate . Its molecular structure consists of two carbonate groups linked by an oxygen atom, rendering it highly reactive toward nucleophilic agents such as amino and hydroxyl groups in microbial enzymes.
Table 1: Key Chemical Identifiers of DMDC
| Property | Value | Source |
|---|---|---|
| CAS Number | 4525-33-1 | |
| Molecular Weight | 134.09 g/mol | |
| Synonyms | Velcorin, Dimethyl pyrocarbonate | |
| Density | 1.25 g/mL at 25°C |
The compound’s reactivity underpins its mechanism of action: it methoxycarbonylates histidine residues in critical microbial enzymes, such as alcohol dehydrogenase and glyceraldehyde 3-phosphate dehydrogenase, disrupting cellular metabolism.
Regulatory Framework and International Standards
DMDC’s regulatory status varies by jurisdiction, though harmonization efforts have streamlined its use in food and beverages. Key frameworks include:
- United States : The Food and Drug Administration (FDA) permits DMDC at concentrations up to 200 mg/L in wines and 250 mg/L in non-alcoholic beverages, provided microbial loads are below 500 cells/mL at dosing.
- European Union : EFSA mandates a maximum residual limit of 250 mg/L, emphasizing that breakdown products (methanol, dimethyl carbonate) must comply with existing safety thresholds.
- Australia/New Zealand : Standard 1.3.1 of the Food Standards Code authorizes DMDC in juices, flavored drinks, and wines, with strict labeling requirements for storage conditions.
Table 2: International Regulatory Limits for DMDC
| Region | Approved Use | Maximum Level | Reference |
|---|---|---|---|
| EU | Wines, non-alcoholic beverages | 250 mg/L | |
| USA | Wines, ready-to-drink teas, sports drinks | 200–250 mg/L | |
| Australia | Fruit juices, fortified wines | 200 mg/L |
The International Organisation of Vine and Wine (OIV) further codifies DMDC’s use in enological practices, requiring explicit labeling of batch numbers and expiry dates to ensure traceability.
Properties
IUPAC Name |
methoxycarbonyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHIJNHHMENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Record name | DIMETHYL DICARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052108 | |
| Record name | Dimethyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |
| Record name | DIMETHYL DICARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water with decomposition; miscible with toluene, dec. | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.25 mg/L at 25 °C | |
| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS No. |
4525-33-1 | |
| Record name | Dimethyl dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl pyrocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbonic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dimethyl dicarbonate | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl dicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |
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| Record name | DIMETHYL DICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Dimethyl dicarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 - 17 °C | |
| Record name | Velcorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process proceeds via a nucleophilic substitution pathway:
-
Deprotonation : Sodium carbonate deprotonates methyl chloroformate, generating a methyl carbonate anion (CH₃OCOO⁻).
-
Dimerization : Two methyl carbonate anions couple, eliminating chloride ions and forming DMDC.
The overall reaction is:
Process Parameters
| Parameter | Specification |
|---|---|
| Solvent | Methylene chloride |
| Molar ratio (ClCOOCH₃:Na₂CO₃) | 2:1 |
| Temperature | 20–25°C (room temperature) |
| Reaction time | 4–6 hours with continuous stirring |
| Workup steps | Filtration, washing with water, vacuum distillation |
This method achieves high yields (>85%) and minimizes byproducts like methyl carbonate or residual chloroformate. The use of anhydrous sodium carbonate is critical to avoid side reactions with water.
Thermodynamic Considerations
The synthesis of DMDC is exothermic () but requires careful temperature control to prevent decomposition. The Peng-Robinson-Stryjek-Vera equation of state (PRSV-EoS) accurately models phase equilibria during distillation, with critical parameters:
| Property | Value |
|---|---|
| Critical temperature | 572 K |
| Critical pressure | 4.8 MPa |
| Acentric factor | 0.318 |
These properties guide reactor design, particularly for continuous-flow systems where residence time and pressure drop are optimized.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chloroformate-carbonate | High yield, minimal byproducts | Uses toxic methyl chloroformate |
| Transesterification | Green chemistry, reusable catalysts | Low selectivity for DMDC |
The chloroformate method remains industrially dominant due to scalability, while transesterification is limited to niche applications requiring phosgene-free processes.
Emerging Catalytic Technologies
Ceria-zirconia (CeₓZr₁₋ₓO₂) catalysts, effective in DMC synthesis via CO₂ carboxylation, show promise for adapting to DMDC production. These materials offer:
-
Tunable acid-base sites (Ce⁴⁺/Ce³⁺ redox pairs).
-
High surface area (>100 m²/g) for improved reactant adsorption.
Preliminary trials indicate that Ce₀.₅Zr₀.₅O₂ achieves 92% DMC yield at 140°C, suggesting potential for dicarbonate synthesis under modified conditions.
Industrial-Scale Process Design
A typical DMDC production facility includes:
-
Reactor : Glass-lined or Hastelloy C-276 to resist chloride corrosion.
-
Distillation column : Packed with stainless steel saddles for high-purity DMDC separation.
-
Waste treatment : Neutralization of NaCl byproducts and CO₂ scrubbing.
Economically, raw material costs dominate (75% of total), with methyl chloroformate priced at $2,300/ton (2025 benchmark).
Chemical Reactions Analysis
Dimethyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and carbon dioxide.
Methoxycarbonylation: Reacts with ethanol to form ethyl methyl carbonate.
Reaction with ammonia: Forms methyl carbamate.
Reaction with amino acids: Produces derived carboxymethyl compounds.
Common reagents and conditions for these reactions include the presence of water, ethanol, ammonia, and amino acids under controlled temperature and pressure conditions. The major products formed from these reactions are methanol, carbon dioxide, ethyl methyl carbonate, and methyl carbamate .
Scientific Research Applications
Beverage and Wine Industry
DMDC is extensively used in the beverage industry to prevent spoilage. It effectively inhibits microbial growth in wines and juices, ensuring product safety without significantly altering taste or nutritional value .
Fermentation Processes
DMDC has been applied in the fermentation of various fruit juices, such as lychee juice. Research indicates that treating juice with DMDC prior to fermentation maintains sensory quality and nutritional integrity while ensuring microbial safety. This method has shown better retention of total phenolics and antioxidant capacity compared to traditional heat treatments .
Preservation of Fruits and Vegetables
The application of DMDC has been explored for preserving vegetables like Chinese cabbage. It effectively inhibits microbial growth on the surface while maintaining the nutritional composition of the produce . Case studies indicate that while there may be some impact on texture during storage, overall quality remains intact.
Comparative Effectiveness
A comparative analysis of DMDC's effectiveness against other preservatives shows its superior performance in certain contexts:
| Preservative | Application Area | Effectiveness |
|---|---|---|
| This compound | Beverages, Fruits | High antimicrobial efficacy |
| Sulfur Dioxide | Wines | Effective but may alter flavor |
| Acetic Acid | General Food Preservation | Moderate effectiveness |
Case Study 1: Efficacy Against Geotrichum citri-aurantii
In a study examining DMDC's effects on Geotrichum citri-aurantii, concentrations as low as 250 mg/L completely inhibited fungal growth in vitro. The treatment led to significant reductions in spore germination and demonstrated a marked increase in cell membrane permeability .
Case Study 2: Synergistic Effects with UV Treatment
Research involving commercial apple juice showed that combining DMDC with UV-C light resulted in synergistic lethal effects against Escherichia coli. The combination reduced treatment time significantly while enhancing microbial inactivation levels .
Safety and Regulatory Status
This compound is recognized as safe for use in food applications by regulatory bodies such as the FDA. Its approval stems from extensive studies demonstrating its efficacy and safety profile when used within recommended limits .
Mechanism of Action
Dimethyl dicarbonate exerts its effects by inhibiting enzymes involved in microbial metabolism. It specifically targets enzymes such as acetate kinase and L-glutamic acid decarboxylase, causing methoxycarbonylation of their histidine components . This inhibition disrupts the metabolic processes of microorganisms, leading to their inactivation and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl Dicarbonate (DEDC)
| Parameter | DMDC | DEDC |
|---|---|---|
| Byproduct Risks | Methanol, CO₂ (non-toxic) | Ethylcarbamate (carcinogenic) |
| Regulatory Status | Approved (EFSA, FDA) | Banned in most countries |
| Application | Beverages, juices, wines | Historically used in wines |
Sulfur Dioxide (SO₂)
SO₂ is widely used in winemaking for antimicrobial and antioxidant purposes. However, DMDC outperforms SO₂ in preserving sensory qualities (e.g., aroma, color) and avoids allergenic risks associated with SO₂. A 2025 study on white wines demonstrated that DMDC-treated samples retained higher volatile compound levels (e.g., esters, terpenes) compared to SO₂-treated wines, which showed muted aromatic profiles .
| Parameter | DMDC | SO₂ |
|---|---|---|
| Sensory Impact | Minimal alteration | Reduces aromatic complexity |
| Health Risks | Safe at regulated doses | Allergenic potential |
| Efficacy | Effective at 125–250 mg/L | Requires higher doses (≥150 mg/L) |
Sodium Benzoate and Sodium Bisulfite
DMDC exhibits superior microbial inhibition kinetics compared to sodium benzoate and sodium bisulfite. In apple cider, DMDC achieved a 5-log reduction of E. coli O157:H7 within 30 minutes, whereas sodium bisulfite required 48 hours for similar efficacy .
Thermal Pasteurization
Thermal methods degrade heat-sensitive nutrients (e.g., vitamin C) and alter sensory properties. For example, passion fruit juice treated with DMDC (250 ppm) retained 90% of ascorbic acid after 28 days of storage, while thermally pasteurized juice lost 40% . DMDC also maintains better color stability in products like red pitaya juice .
| Parameter | DMDC | Thermal Pasteurization |
|---|---|---|
| Nutrient Retention | High (e.g., vitamins, pigments) | Moderate to low |
| Energy Efficiency | Low energy requirement | High energy consumption |
Dimethyl Carbonate (DMC)
This distinction underscores the importance of differentiating between dicarbonates (DMDC) and carbonates (DMC) in industrial applications.
Biological Activity
Dimethyl dicarbonate (DMDC) is a chemical compound widely used as a food additive and antimicrobial agent. Its primary application is to inhibit microbial growth in various food products, particularly in beverages like wine and fruit juices. This article explores the biological activity of DMDC, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
DMDC is a colorless liquid with a slightly sweet taste and is known for its ability to hydrolyze into methanol and carbon dioxide upon contact with water. This hydrolysis occurs rapidly, making DMDC effective in food preservation without leaving harmful residues. The primary mechanism by which DMDC exerts its antimicrobial effects involves the modification of cellular enzymes through reactions with nucleophilic groups such as amines, thiols, and imidazoles .
Inhibition of Fungal Growth
Research has demonstrated that DMDC effectively inhibits the growth of various fungi. A study focused on Geotrichum citri-aurantii, a significant pathogen affecting citrus fruits, showed that DMDC at concentrations as low as 250 mg/L completely inhibited fungal growth in vitro. The minimal inhibitory concentration (MIC) was established at this level, with higher concentrations leading to increased efficacy .
Table 1: Inhibitory Concentrations of DMDC Against G. citri-aurantii
| Concentration (mg/L) | Effect on Fungal Growth | Spore Germination Inhibition (%) |
|---|---|---|
| 250 | Complete inhibition | 96.33 |
| 500 | Significant reduction | Not specified |
| 1250 | Enhanced effect | Not specified |
Bacterial Inhibition
In addition to fungal activity, DMDC has shown effectiveness against bacteria. A study involving Escherichia coli in apple juice revealed that DMDC treatment resulted in significant reductions in bacterial counts when combined with other treatments such as UV-C light and heat . The study indicated that while individual treatments had limited effects, the combination with DMDC produced a synergistic lethal effect.
Table 2: Reduction of E. coli Counts Using Various Treatments
| Treatment Type | Log Reduction (max) |
|---|---|
| UV-C | 1.2 |
| Heat (55°C) | 2.9 |
| DMDC (75 mg/L) | 0.06 |
| Combined Treatments | Up to 5.0 |
Case Study 1: Citrus Fruit Preservation
In a practical application, DMDC was used to treat citrus fruits inoculated with G. citri-aurantii. The results showed that after a seven-day period, the incidence of sour rot was significantly reduced in fruits treated with DMDC compared to untreated controls. Specifically, disease incidence was reduced from 100% in controls to 5.56% in treated fruits at higher concentrations .
Case Study 2: Wine Preservation
DMDC's use in winemaking is well-documented, particularly for preventing yeast spoilage during bottling. Studies have shown that DMDC effectively reduces yeast populations without adversely affecting the wine's sensory properties . This makes it an attractive option for winemakers looking to enhance product stability.
Toxicological Considerations
While DMDC is recognized for its antimicrobial properties, its safety profile has also been evaluated. Acute toxicity studies indicate that DMDC does not exhibit significant adverse effects at typical usage levels in food applications . The compound undergoes rapid metabolism and excretion, minimizing potential toxicity risks associated with prolonged exposure.
Table 3: Summary of Toxicological Findings
| Parameter | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects |
| Metabolism | Rapid hydrolysis to methanol |
| Excretion | Primarily via urine |
Q & A
Q. What is the mechanism of antimicrobial action of dimethyl dicarbonate (DMDC), and how can researchers validate its efficacy in microbial inactivation studies?
DMDC acts by reacting with nucleophilic groups (e.g., thiols, amines) in microbial enzymes and proteins, disrupting metabolic pathways and causing cell death . To validate efficacy, researchers should:
- Use standardized microbial viability assays (e.g., plate counts, ATP bioluminescence) to quantify inactivation kinetics.
- Control variables such as pH, temperature, and matrix composition (e.g., juice, buffer) to isolate DMDC-specific effects.
- Compare results with FDA-approved thresholds for yeast and bacterial inhibition .
Q. How does DMDC’s classification as a preservative (INS 242) under Codex Alimentarius influence experimental design in food science research?
The Codex designation mandates adherence to maximum residue limits and compatibility with food matrices . Researchers should:
- Design dose-response studies to identify subtoxic thresholds in target foods.
- Use high-performance liquid chromatography (HPLC) to quantify residual DMDC post-treatment, ensuring compliance with regulatory standards.
- Evaluate interactions with food components (e.g., ascorbic acid in juices) that may alter DMDC’s stability .
Q. What analytical methods are recommended for detecting DMDC degradation products in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimal for identifying byproducts like methanol and carbon dioxide. Key steps include:
- Spike-and-recovery experiments to validate method accuracy.
- Use of isotopically labeled internal standards (e.g., D₃-methanol) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers design experiments to assess synergistic effects between DMDC and non-thermal treatments (e.g., high-pressure processing) in microbial inactivation?
- Apply factorial design to test combinations of HPP (100–600 MPa) and DMDC (50–250 ppm) in a model system (e.g., apple juice).
- Use response surface methodology (RSM) to optimize parameters for maximal pathogen reduction (e.g., E. coli O157:H7).
- Validate synergy via fractional inhibitory concentration (FIC) indices .
Q. What methodologies address contradictions in DMDC’s reported efficacy across different microbial strains or food matrices?
- Conduct meta-analyses of published data to identify strain-specific resistance patterns (e.g., Gram-negative vs. Gram-positive bacteria).
- Replicate studies under controlled conditions (e.g., ISO 16140 validation protocols) to isolate matrix effects (e.g., lipid content, dissolved solids).
- Use transcriptomic profiling to map microbial stress responses to DMDC exposure .
Q. How can structural modifications of DMDC enhance its antimicrobial activity while minimizing byproduct toxicity?
- Synthesize analogs (e.g., diethyl dicarbonate) and compare reactivity via nucleophilic substitution assays.
- Evaluate toxicity using in vitro models (e.g., Caco-2 cells) and compare with parent compound.
- Apply density functional theory (DFT) calculations to predict reaction pathways and byproduct formation .
Q. What experimental frameworks are effective for studying DMDC’s long-term stability in novel food packaging applications?
- Use accelerated stability testing (e.g., 40°C/75% relative humidity) to model shelf-life.
- Monitor DMDC degradation via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group stability.
- Assess migration into food simulants (e.g., 10% ethanol) using EU Regulation 10/2011 protocols .
Methodological Considerations
- Data Contradictions : Resolve discrepancies by standardizing inoculum levels, treatment times, and recovery media across studies .
- Quality Assessment : Combine microbial metrics with sensory evaluation (e.g., hedonic scaling) to ensure treatment efficacy without compromising organoleptic properties .
- Safety Protocols : While direct DMDC safety data is limited, adopt precautions for similar dicarbonates (e.g., ventilation, respiratory protection during aerosol-generating steps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
